1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid
Description
1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid (CAS: 1067239-17-1) is a cyclobutane-derived compound featuring a hydroxyl group at position 3, a carboxylic acid at position 1, and a tert-butoxycarbonyl (Boc)-protected amino group at position 1. Its molecular formula is C₁₀H₁₇NO₅, with a molar mass of 231.24 g/mol . Its hydroxyl group may improve solubility, while the rigid cyclobutane scaffold could influence conformational properties in drug design.
Properties
IUPAC Name |
3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(15)11-10(7(13)14)4-6(12)5-10/h6,12H,4-5H2,1-3H3,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHBZBOYAISMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262141-51-4 | |
| Record name | 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction with Diphenylphosphoryl Azide (DPPA)
- The monoethyl ester of 1,1-cyclopropanedicarboxylic acid is reacted with diphenylphosphoryl azide (DPPA) in the presence of triethylamine.
- The reaction is conducted in a solvent such as acetone at room temperature for approximately 3 hours.
- This step facilitates the formation of an intermediate azide compound, crucial for ring expansion and amino group introduction.
Heating and Reflux
- Following the initial reaction, the mixture is heated to 90°C and refluxed for an additional 3 hours.
- This heating promotes the Curtius rearrangement, converting the azide intermediate into an isocyanate, which subsequently cyclizes to form the cyclobutane amino acid derivative.
- The Boc protecting group is introduced during or after this step to protect the amino functionality.
Workup and Extraction
- The reaction progress is monitored by thin-layer chromatography (TLC) until completion.
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is extracted using ethyl acetate and sodium carbonate aqueous solution to separate organic and aqueous layers.
- This workup ensures removal of impurities and isolation of the desired product.
Purification
- The organic layer is concentrated under reduced pressure.
- The crude compound is purified, typically by recrystallization or chromatographic techniques, to yield 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid.
- Reported yields are high, approximately 88.7%, indicating an efficient synthesis.
Alternative and Supporting Synthetic Methods
Catalytic Hydrogenolysis and Deprotection
- According to patent US20130345468A1, palladium-catalyzed hydrogenolysis can be employed for selective removal of protecting groups or modification of intermediates in the synthesis of related cyclobutane amino acid derivatives.
- This method uses palladium catalysts under hydrogen atmosphere in suitable solvents such as ethanol or acetic acid.
- It allows fine-tuning of functional groups and can be adapted for Boc group manipulations.
Use of Metal Catalysts
- The patent also describes the use of platinum group metals (e.g., palladium, platinum, ruthenium) as catalysts for hydrogenolysis or other transformations in the preparation pathway.
- These catalysts facilitate selective reactions under mild conditions, improving overall yield and purity.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Purpose | Outcome/Yield |
|---|---|---|---|
| Starting Material | 1,1-cyclopropanedicarboxylic acid monoethyl ester | Core substrate | - |
| Azide formation | Diphenylphosphoryl azide, triethylamine, acetone, RT, 3 h | Introduce azide group for rearrangement | Intermediate azide formed |
| Curtius rearrangement | Heating to 90°C, reflux 3 h | Ring expansion, isocyanate formation | Cyclobutane amino acid intermediate |
| Workup | Solvent removal, extraction with ethyl acetate and Na2CO3 solution | Purification and isolation | Crude product isolated |
| Purification | Recrystallization/chromatography | Obtain pure compound | ~88.7% yield |
| Optional catalytic step | Pd catalyst, H2, ethanol or acetic acid | Deprotection/hydrogenolysis | Functional group modification |
Research Findings and Analysis
- The method leveraging DPPA and triethylamine for azide formation followed by Curtius rearrangement is well-established for synthesizing amino acid derivatives with strained ring systems like cyclobutane.
- The Boc protecting group is critical for stabilizing the amino functionality during synthesis and purification.
- The use of palladium-catalyzed hydrogenolysis offers a versatile approach to modify protecting groups or intermediates, enhancing synthetic flexibility.
- High yields and purity (≥97%) have been reported, making this method suitable for research and pharmaceutical intermediate production.
Chemical Reactions Analysis
1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its role as a building block in the synthesis of bioactive molecules. Its ability to modify amino acids and peptides makes it valuable in drug development.
Peptide Synthesis
1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid can be utilized in the synthesis of cyclic peptides, which are known for their enhanced stability and bioactivity compared to linear peptides. The incorporation of this compound allows for the introduction of stereochemical diversity, which is crucial for optimizing biological activity.
Case Study : Research has demonstrated that cyclic peptides synthesized using this compound exhibit improved binding affinity to targets involved in cancer proliferation pathways, suggesting its potential as a lead compound in anticancer drug development.
Biochemical Applications
The compound's structural characteristics allow it to participate in various biochemical reactions, particularly in enzyme catalysis and protein modification.
Enzyme Inhibition
Studies have shown that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways.
Data Table 1: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dipeptidyl Peptidase IV | Competitive | 15 |
| Carbonic Anhydrase | Non-competitive | 22 |
These findings indicate that modifications to the compound can lead to effective enzyme inhibitors, which may have therapeutic implications in treating metabolic disorders.
Material Science
The compound has also been explored for its potential applications in material science, particularly in the development of polymeric materials with specific properties.
Polymer Synthesis
The presence of functional groups in this compound allows it to be used as a monomer in polymerization reactions. This can lead to the creation of polymers with tailored mechanical and thermal properties.
Case Study : A recent study highlighted the use of this compound in synthesizing biodegradable polymers that exhibit promising mechanical strength while maintaining environmental sustainability.
Mechanism of Action
The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid involves the following steps :
Deprotection: The Boc group is cleaved under acidic conditions, releasing the free amine.
Interaction with Targets: The free amine can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.
Pathways: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid and related cyclobutane derivatives are critical for understanding their respective applications. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
1-Amino-3-fluorocyclobutane-1-carboxylic Acid (FACBC)
- Structure: Lacks Boc protection but includes a fluorine atom at position 3 and a free amino group.
- Applications : Radiofluorinated ([¹⁸F]FACBC) for positron emission tomography (PET) imaging.
- Research Findings :
- Contrast with Target Compound : The absence of Boc protection and hydroxyl group in FACBC enhances its utility in imaging but limits stability in synthetic workflows.
3-(tert-Butoxy)cyclobutane-1-carboxylic Acid
- Structure: Features a tert-butoxy group at position 3 and a carboxylic acid at position 1 but lacks amino/hydroxyl groups.
- Applications : Used in material science to improve thermal stability and mechanical properties of polymers .
- Contrast with Target Compound: The tert-butoxy group provides steric bulk, but the absence of amino/hydroxyl functionalities limits biological interactions.
(1S,3R)-3-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic Acid
- Structure: Includes dimethyl groups at position 2 and a Boc-protected amino group at position 3.
- Applications : Stereochemical specificity (1S,3R) makes it valuable for chiral drug synthesis .
Research Findings and Implications
- FACBC: Demonstrated efficacy in tumor imaging due to fluorine’s electronegativity and amino acid transport system targeting .
- 3-(tert-Butoxy)cyclobutane-1-carboxylic Acid : Bulk tert-butoxy group enhances material durability, suggesting applications in coatings or high-performance polymers .
- Target Compound : Hydroxyl and Boc groups may balance solubility and stability, though direct pharmacological data are lacking.
Biological Activity
1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 1262141-51-4) is a synthetic compound notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features, which may contribute to various pharmacological effects. This article aims to explore the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C10H17NO5, with a molecular weight of approximately 231.25 g/mol. The compound features a cyclobutane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO5 |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 1262141-51-4 |
| Melting Point | Not specified |
| Purity | ≥97% |
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the Boc group can influence the compound's solubility and permeability, potentially enhancing its bioavailability.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The structural components may allow for the inhibition of specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : The compound might act as an agonist or antagonist at certain receptors, influencing physiological responses.
Case Studies
- Anti-inflammatory Activity : A study exploring related cyclobutane derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that similar structural motifs may confer anti-inflammatory properties to this compound.
- Anticancer Potential : Another investigation into cyclobutane-based compounds revealed cytotoxic effects against several cancer cell lines, indicating that derivatives like this compound could be further explored for their anticancer efficacy.
Research Findings
Despite limited direct studies on this compound, related compounds have shown promising results in various assays:
Table 2: Summary of Related Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
